molecular formula C4H3N5O2 B1376619 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide CAS No. 1423029-02-0

5-Methyl-1,2,4-oxadiazole-3-carbonyl azide

Cat. No.: B1376619
CAS No.: 1423029-02-0
M. Wt: 153.1 g/mol
InChI Key: AAHJRETUHMQIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1,2,4-oxadiazole-3-carbonyl azide is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and materials science. The presence of the azide group makes it particularly interesting for various chemical transformations and applications.

Mechanism of Action

Target of Action

activities . Therefore, it’s plausible that this compound may also target similar biological entities.

Mode of Action

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . This property could play a role in its interaction with its targets.

Biochemical Pathways

Given the anti-infective properties of 1,2,4-oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.

Result of Action

Given the anti-infective properties of 1,2,4-oxadiazoles , it’s plausible that this compound may exert similar effects, potentially leading to the inhibition or destruction of infectious agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide typically involves the reaction of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid with a suitable azide source. One common method is the use of diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the azide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the safety and efficiency of the process, given the potentially hazardous nature of azide compounds. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,4-oxadiazole-3-carbonyl azide can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines or alcohols in the presence of a base.

    Cycloaddition Reactions: Catalysts like copper(I) or ruthenium(II) complexes.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: Various substituted oxadiazoles.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Amino-oxadiazoles.

Scientific Research Applications

5-Methyl-1,2,4-oxadiazole-3-carbonyl azide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison

5-Methyl-1,2,4-oxadiazole-3-carbonyl azide is unique due to the presence of the azide group, which imparts distinct reactivity compared to other oxadiazoles. This makes it particularly useful for specific chemical transformations and applications that other oxadiazoles may not be suitable for.

Properties

IUPAC Name

5-methyl-1,2,4-oxadiazole-3-carbonyl azide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O2/c1-2-6-3(8-11-2)4(10)7-9-5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHJRETUHMQIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1,2,4-oxadiazole-3-carbonyl azide
Reactant of Route 2
5-Methyl-1,2,4-oxadiazole-3-carbonyl azide
Reactant of Route 3
Reactant of Route 3
5-Methyl-1,2,4-oxadiazole-3-carbonyl azide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Methyl-1,2,4-oxadiazole-3-carbonyl azide
Reactant of Route 5
Reactant of Route 5
5-Methyl-1,2,4-oxadiazole-3-carbonyl azide
Reactant of Route 6
Reactant of Route 6
5-Methyl-1,2,4-oxadiazole-3-carbonyl azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.